molecular formula C37H38N7Na3O14S3 B12762943 Einecs 300-894-5 CAS No. 93964-48-8

Einecs 300-894-5

Cat. No.: B12762943
CAS No.: 93964-48-8
M. Wt: 969.9 g/mol
InChI Key: GUUXRNAFHODNFP-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Einecs 300-894-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory encompasses substances that were on the European Community market between 1 January 1971 and 18 September 1981 . Substances listed in EINECS are considered phase-in substances under the REACH Regulation . The EINECS number is a unique identifier with a format of 3XX-XXX-X, where the first digit is a 3, followed by a six-digit sequential number and a check digit . This product is provided as a high-purity material to ensure consistency and reliability in experimental results. It is intended for use in various research and development settings, including investigative studies in chemistry, materials science, and other industrial research applications. Researchers are encouraged to consult the official EINECS publication for further regulatory information . Warning: This product is intended for research use only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. It is the responsibility of the researcher to ensure safe handling and compliance with all local and national regulatory requirements.

Properties

CAS No.

93964-48-8

Molecular Formula

C37H38N7Na3O14S3

Molecular Weight

969.9 g/mol

IUPAC Name

trisodium;2-[bis(2-hydroxyethyl)amino]ethanol;3-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C31H26N6O11S3.C6H15NO3.3Na/c1-18-13-19(9-11-26(18)37-36-22-15-25-24(30(17-22)51(45,46)47)7-4-8-29(25)50(42,43)44)32-31(38)33-27-12-10-21(16-28(27)48-2)35-34-20-5-3-6-23(14-20)49(39,40)41;8-4-1-7(2-5-9)3-6-10;;;/h3-17H,1-2H3,(H2,32,33,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);8-10H,1-6H2;;;/q;;3*+1/p-3

InChI Key

GUUXRNAFHODNFP-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-].C(CO)N(CCO)CCO.[Na+].[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Chlorinated alkanes exhibit higher hydrophobicity (log Kow) but moderate aquatic toxicity, aligning with QSAR models based on in vitro and in silico data .
  • Organothiophosphates show lower log Kow but higher acute toxicity, likely due to reactive functional groups .

Functional Analogs and Industrial Relevance

Functional analogs of this compound might include:

Compound EINECS Number Similarity Basis Key Differences
Ethylene Glycol 200-849-9 Solvent properties Higher polarity, lower volatility
Toluene Diisocyanate 202-039-0 Polymer production Reactive isocyanate groups

Research Insights :

  • Ethylene glycol’s lower volatility makes it safer for storage but less efficient in high-temperature applications compared to hypothetical solvents like this compound .
  • Toluene diisocyanate’s reactivity necessitates stricter handling protocols, contrasting with presumed stability of this compound .

Data Gaps and Predictive Limitations

  • Coverage : Only 54% of EINECS chemicals are classifiable into QSAR-friendly groups, leaving botanicals or complex mixtures unaddressed .
  • Accuracy : Tanimoto-based read-across may miss stereochemical or metabolic differences, risking under/overestimation of toxicity .

Q & A

Basic Research Questions

Q. How can researchers design reproducible experiments for studying EC 300-894-5?

  • Methodological Answer : Begin by detailing all experimental protocols, including reagent purity, instrumentation specifications (e.g., HPLC conditions, NMR parameters), and environmental controls (temperature, humidity). Use established methods from peer-reviewed literature for synthesis or characterization, and explicitly reference modifications. Include negative and positive controls to validate results. For example, replicate synthesis batches under identical conditions to assess consistency in yield and purity .

Q. What strategies ensure a comprehensive literature review for EC 300-894-5?

  • Methodological Answer : Systematically search databases (e.g., PubMed, SciFinder, Reaxys) using EC numbers, IUPAC names, and CAS numbers. Apply Boolean operators (AND/OR/NOT) to combine terms like "synthesis," "toxicity," or "spectroscopic characterization." Prioritize recent studies (post-2010) but include seminal older works to track historical data trends. Use citation-tracking tools (e.g., Web of Science) to identify key papers and unresolved gaps .

Q. How should researchers structure data collection frameworks for EC 300-894-5 studies?

  • Methodological Answer : Adopt the PECO framework (Population: EC 300-894-5; Exposure: experimental conditions; Comparator: control groups; Outcome: measurable properties like reactivity or stability). Use validated instruments (e.g., mass spectrometry for purity checks) and integrate attention-check questions in surveys to detect inconsistencies. Pre-register hypotheses and methods on platforms like Open Science Framework to enhance transparency .

Q. What steps are critical for formulating testable hypotheses about EC 300-894-5?

  • Methodological Answer : Ground hypotheses in existing literature gaps, such as conflicting reports on the compound’s thermal stability. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example: "Under anhydrous conditions, EC 300-894-5 will exhibit higher catalytic activity compared to hydrated forms due to reduced hydrolysis." Validate feasibility through pilot studies .

Q. Which statistical methods are appropriate for preliminary data analysis of EC 300-894-5?

  • Methodological Answer : Apply descriptive statistics (mean, standard deviation) to quantify variability in replicated measurements. Use t-tests or ANOVA to compare experimental groups (e.g., solvent effects on reactivity). Report effect sizes and confidence intervals to contextualize significance. Tools like R or Python’s SciPy library enable reproducible analysis scripts .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on EC 300-894-5’s physicochemical properties?

  • Methodological Answer : Conduct root-cause analysis by comparing methodologies across studies (e.g., differences in calibration standards for spectroscopic data). Replicate conflicting experiments under controlled conditions, and perform meta-analyses to identify outliers. Advanced techniques like quantum mechanical calculations (DFT) can model theoretical properties for cross-validation .

Q. What advanced approaches optimize analytical sensitivity for trace impurities in EC 300-894-5?

  • Methodological Answer : Employ hyphenated techniques like LC-MS/MS with isotope dilution for quantifying sub-ppm impurities. Validate methods using ICH Q2(R1) guidelines, including linearity, LOD/LOQ, and recovery rates. Optimize chromatographic parameters (e.g., gradient elution) to separate co-eluting peaks. Cross-validate with independent labs to ensure robustness .

Q. How should multi-step synthetic pathways for EC 300-894-5 derivatives be characterized?

  • Methodological Answer : Use tandem spectroscopic methods (e.g., NMR, IR, X-ray crystallography) to confirm intermediate and final product structures. For unstable intermediates, employ in-situ techniques like ReactIR. Document reaction kinetics (e.g., Arrhenius plots) and side-product profiles. Publish detailed synthetic protocols in supplementary materials to aid replication .

Q. What methodologies assess EC 300-894-5’s long-term stability under varying storage conditions?

  • Methodological Answer : Design accelerated stability studies (ICH Q1A) with controlled variables (temperature, humidity, light). Use HPLC-DAD to monitor degradation products over time. Apply kinetic modeling (e.g., zero/first-order decay) to predict shelf life. Compare results with real-time stability data to validate models .

Q. How can interdisciplinary approaches elucidate EC 300-894-5’s mechanism in catalytic applications?

  • Methodological Answer : Combine experimental data (e.g., kinetic isotope effects) with computational modeling (MD simulations, DFT) to map reaction pathways. Use operando spectroscopy (e.g., XAFS) to observe active sites in real-time. Collaborate with theoreticians to reconcile discrepancies between empirical and modeled data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.